2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features an adamantane moiety, which is known for its stability and unique structural properties. The presence of multiple hydroxyl and amino groups makes it a versatile molecule for chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is first functionalized with a methoxy group. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable adamantane derivative.
Addition of Hydroxypropyl Group: The next step involves the addition of a hydroxypropyl group to the methoxyadamantane. This can be done through a reaction with an epoxide, such as propylene oxide, under basic conditions.
Incorporation of the Amino Group: The hydroxypropyladamantane is then reacted with an amino alcohol, such as ethanolamine, to introduce the amino group. This step typically requires a catalyst and controlled temperature conditions.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups in place of the methoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride exerts its effects is likely related to its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the hydroxyl and amino groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride is unique due to its combination of an adamantane moiety with multiple functional groups, which provides a versatile platform for chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO4.ClH/c20-3-1-19(2-4-21)11-17(22)12-23-13-18-8-14-5-15(9-18)7-16(6-14)10-18;/h14-17,20-22H,1-13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVZKUSDFDEJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COCC(CN(CCO)CCO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.